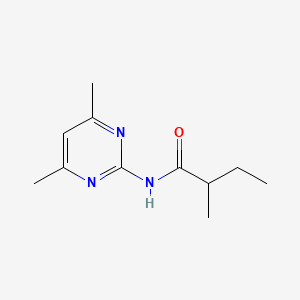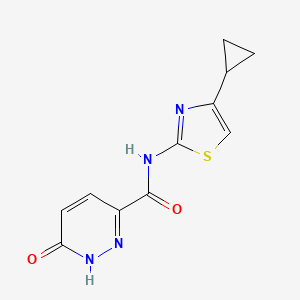
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide, also known as DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMBA is a pyrimidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has been found to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has also been found to inhibit the activity of cyclic AMP-dependent protein kinase, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has also been found to inhibit the expression of various genes involved in cell growth and proliferation. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has been found to induce the expression of p53, a tumor suppressor gene, and inhibit the expression of cyclin D1, a gene involved in cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has several advantages for lab experiments, including its availability, stability, and low toxicity. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide can be easily synthesized using various methods and is stable under various conditions. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has also been found to exhibit low toxicity in various cell lines and animal models. However, N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has some limitations for lab experiments, including its solubility and specificity. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide is poorly soluble in water and requires the use of organic solvents for its preparation. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide also exhibits some nonspecific effects, which can complicate its interpretation in lab experiments.
Orientations Futures
There are several future directions for the research of N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide, including its potential applications in the field of medicine. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide can be further studied for its anticancer, antiviral, and antimicrobial activities, and its mechanism of action can be further elucidated. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide can also be studied for its potential use as a therapeutic agent for various diseases, including cancer and viral infections. The development of N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide analogs with improved pharmacological properties can also be explored. Additionally, the use of N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide in combination with other drugs or therapies can be investigated for its synergistic effects.
In conclusion, N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has several advantages for lab experiments, including its availability, stability, and low toxicity, but also has some limitations, including its solubility and specificity. There are several future directions for the research of N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide, including its potential applications in the field of medicine, development of analogs, and investigation of its synergistic effects with other drugs or therapies.
Méthodes De Synthèse
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide can be synthesized using various methods, including the reaction of 4,6-dimethylpyrimidine-2-carboxylic acid with 2-methylbutanoyl chloride in the presence of a base. Another method involves the reaction of 4,6-dimethylpyrimidine-2-carboxylic acid with 2-methyl-1-butanol in the presence of a dehydrating agent. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide can also be synthesized using other methods, such as the reaction of 4,6-dimethylpyrimidine-2-carboxylic acid with 2-methylbutanamine.
Applications De Recherche Scientifique
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has been studied for its potential pharmacological properties, including its anticancer, antiviral, and antimicrobial activities. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide has also been found to exhibit antiviral activity against the influenza virus and antimicrobial activity against various bacteria.
Propriétés
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-5-7(2)10(15)14-11-12-8(3)6-9(4)13-11/h6-7H,5H2,1-4H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGZGRXLJLWUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=NC(=CC(=N1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)
![N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7540173.png)

![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)

![N-(3,4-dimethylphenyl)-2-[furan-2-ylmethyl-[(2-hydroxyphenyl)methyl]amino]acetamide](/img/structure/B7540221.png)

![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)


![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)